1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
The synthesis of 1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the isobutyryl, dimethyl, and sulfonamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or nucleophiles to replace specific atoms or groups within the molecule
Scientific Research Applications
1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared to other indole derivatives, such as:
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Known for its potential as a TNF-α inhibitor.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Shows potent antiviral properties
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methylpropanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10(2)16(20)19-13-8-9-14(24(22,23)18(3)4)11-6-5-7-12(15(11)13)17(19)21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGCLMWBBLILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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